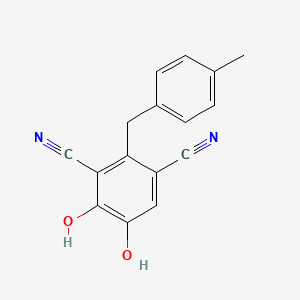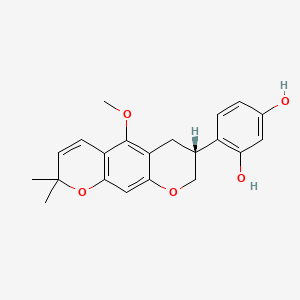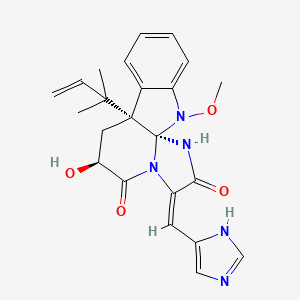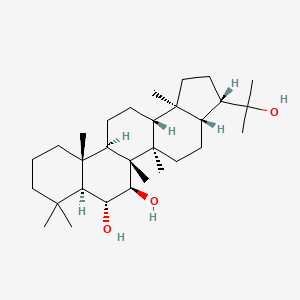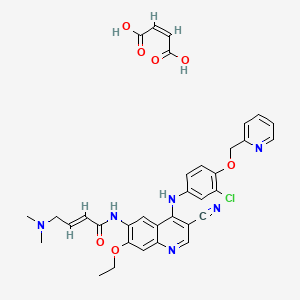
N-马来酰亚胺-N-双(PEG2-NH-Boc)
描述
N-Mal-N-bis(PEG2-NH-Boc) is a branched PEG derivative with a terminal maleimide group and two terminal Boc protected amino groups . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Synthesis Analysis
N-Mal-N-bis(PEG2-NH-Boc) is a PEG-based linker that can be used in the synthesis of PROTACs . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .Molecular Structure Analysis
The molecular structure of N-Mal-N-bis(PEG2-NH-Boc) consists of a branched PEG derivative with a terminal maleimide group and two terminal Boc protected amino groups .Chemical Reactions Analysis
The maleimide group of N-Mal-N-bis(PEG2-NH-Boc) will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis
N-Mal-N-bis(PEG2-NH-Boc) has a molecular weight of 630.7 g/mol and a molecular formula of C29H50N4O11 . It is a viscous liquid .科学研究应用
PROTAC 连接子
“N-马来酰亚胺-N-双(PEG2-NH-Boc)” 是一种基于聚乙二醇的 PROTAC 连接子 {svg_1} {svg_2}. PROTAC(蛋白降解靶向嵌合体)是一类药物,利用细胞内的泛素-蛋白酶体系统选择性降解目标蛋白 {svg_3} {svg_4}. 这种化合物可用于 PROTAC 的合成 {svg_5} {svg_6}.
生物偶联
“N-马来酰亚胺-N-双(PEG2-NH-Boc)” 是一种用于生物偶联的不可切割连接子 {svg_7}. 生物偶联是一种化学策略,用于在两个分子之间形成稳定的共价键,其中至少一个分子是生物分子。
马来酰亚胺试剂
“N-马来酰亚胺-N-双(PEG2-NH-Boc)” 是一种具有末端马来酰亚胺基团和两个末端 Boc 保护氨基的支链马来酰亚胺试剂 {svg_8}. 马来酰亚胺基团将与硫醇基团反应形成共价键,从而使生物分子的连接成为可能 {svg_9}.
Boc 去保护
“N-马来酰亚胺-N-双(PEG2-NH-Boc)” 中的 Boc 基团可以在酸性条件下脱保护 {svg_10}. 此特性在肽合成和其他有机合成应用中很有用。
作用机制
Target of Action
N-Mal-N-bis(PEG2-NH-Boc) is a PEG-based PROTAC linker . The primary targets of this compound are proteins that contain a thiol group . These proteins play a crucial role in various biological processes, including cell signaling, regulation of gene expression, and enzymatic reactions .
Mode of Action
The compound contains a terminal maleimide group and two terminal Boc protected amino groups . The maleimide group of N-Mal-N-bis(PEG2-NH-Boc) reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The Boc protected amino groups can be deprotected under acidic conditions .
Biochemical Pathways
N-Mal-N-bis(PEG2-NH-Boc) is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Result of Action
The result of the action of N-Mal-N-bis(PEG2-NH-Boc) is the selective degradation of target proteins . This occurs through the ubiquitin-proteasome system, a crucial mechanism for controlling the concentration of specific proteins within cells .
Action Environment
The action of N-Mal-N-bis(PEG2-NH-Boc) is influenced by the intracellular environment. The maleimide group reacts with a thiol group to form a covalent bond , and the Boc protected amino groups can be deprotected under acidic conditions . Therefore, the pH and the presence of thiol-containing proteins in the cell can influence the compound’s action, efficacy, and stability.
安全和危害
N-Mal-N-bis(PEG2-NH-Boc) should be handled with care. Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .
未来方向
生化分析
Biochemical Properties
N-Mal-N-bis(PEG2-NH-Boc) serves as a non-cleavable linker for bio-conjugation, facilitating the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The maleimide group in N-Mal-N-bis(PEG2-NH-Boc) reacts with thiol groups on proteins, forming stable covalent bonds . This interaction is pivotal in the formation of PROTACs, which contain two different ligands connected by a linker: one ligand for an E3 ubiquitin ligase and the other for the target protein . The Boc-protected amino groups can be deprotected under acidic conditions, allowing further functionalization .
Cellular Effects
N-Mal-N-bis(PEG2-NH-Boc) influences various cellular processes by facilitating the degradation of target proteins through the ubiquitin-proteasome system . This compound can impact cell signaling pathways, gene expression, and cellular metabolism by promoting the selective degradation of proteins involved in these processes . For instance, the degradation of specific signaling proteins can alter downstream signaling pathways, leading to changes in gene expression and metabolic activities . The ability of N-Mal-N-bis(PEG2-NH-Boc) to form stable covalent bonds with thiol groups on proteins is crucial for its role in these cellular effects .
Molecular Mechanism
The molecular mechanism of N-Mal-N-bis(PEG2-NH-Boc) involves its function as a PROTAC linker, facilitating the degradation of target proteins via the ubiquitin-proteasome system . The maleimide group in N-Mal-N-bis(PEG2-NH-Boc) reacts with thiol groups on target proteins, forming covalent bonds . This interaction brings the target protein in proximity to an E3 ubiquitin ligase, which ubiquitinates the target protein, marking it for degradation by the proteasome . This process effectively reduces the levels of the target protein within the cell, leading to downstream effects on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Mal-N-bis(PEG2-NH-Boc) can change over time due to its stability and degradation properties . The compound is stable when stored at -20°C, but its stability can be affected by repeated freeze-thaw cycles . Over time, the degradation of N-Mal-N-bis(PEG2-NH-Boc) can impact its efficacy in promoting protein degradation . Long-term studies in in vitro and in vivo settings have shown that the compound can maintain its activity for several months when stored under appropriate conditions .
Dosage Effects in Animal Models
The effects of N-Mal-N-bis(PEG2-NH-Boc) vary with different dosages in animal models. At lower dosages, the compound effectively promotes the degradation of target proteins without causing significant adverse effects. At higher dosages, toxic effects may be observed, including potential off-target effects and toxicity to non-target tissues. It is crucial to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
N-Mal-N-bis(PEG2-NH-Boc) is involved in metabolic pathways related to protein degradation via the ubiquitin-proteasome system . The compound interacts with enzymes and cofactors involved in ubiquitination, facilitating the tagging of target proteins for degradation . This process can affect metabolic flux and metabolite levels within the cell, as the degradation of specific proteins can alter metabolic pathways .
Transport and Distribution
Within cells and tissues, N-Mal-N-bis(PEG2-NH-Boc) is transported and distributed through interactions with transporters and binding proteins . The maleimide group enables the compound to form covalent bonds with thiol groups on proteins, facilitating its localization and accumulation in specific cellular compartments . This targeted distribution is essential for the compound’s efficacy in promoting protein degradation .
Subcellular Localization
N-Mal-N-bis(PEG2-NH-Boc) exhibits subcellular localization that is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on protein degradation . The maleimide group plays a crucial role in this localization by forming covalent bonds with thiol groups on proteins, ensuring the compound’s activity in the desired cellular compartments .
属性
IUPAC Name |
tert-butyl N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoyl-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N4O11/c1-28(2,3)43-26(37)30-10-15-39-19-21-41-17-13-32(23(34)9-12-33-24(35)7-8-25(33)36)14-18-42-22-20-40-16-11-31-27(38)44-29(4,5)6/h7-8H,9-22H2,1-6H3,(H,30,37)(H,31,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJUWISEQMFTOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCN(CCOCCOCCNC(=O)OC(C)(C)C)C(=O)CCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50N4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401100346 | |
| Record name | 5,8,14,17-Tetraoxa-2,11,20-triazaheneicosanedioic acid, 11-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-, 1,21-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401100346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2128735-26-0 | |
| Record name | 5,8,14,17-Tetraoxa-2,11,20-triazaheneicosanedioic acid, 11-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-, 1,21-bis(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2128735-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,14,17-Tetraoxa-2,11,20-triazaheneicosanedioic acid, 11-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-, 1,21-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401100346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



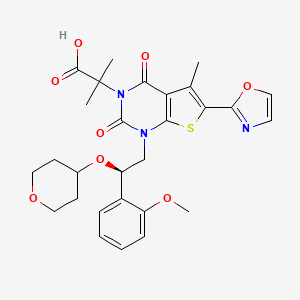
![2-[1-[(2~{r})-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-Yl)-2,4-Bis(Oxidanylidene)thieno[2,3-D]pyrimidin-3-Yl]-2-Methyl-Propanamide](/img/structure/B609511.png)
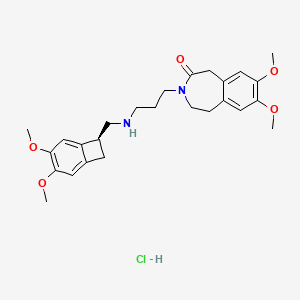


![5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine](/img/structure/B609518.png)

